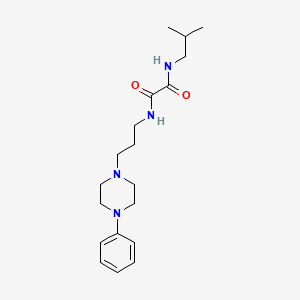

N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

CAS No.: 1049520-43-5

Cat. No.: VC7670664

Molecular Formula: C19H30N4O2

Molecular Weight: 346.475

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049520-43-5 |

|---|---|

| Molecular Formula | C19H30N4O2 |

| Molecular Weight | 346.475 |

| IUPAC Name | N'-(2-methylpropyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

| Standard InChI | InChI=1S/C19H30N4O2/c1-16(2)15-21-19(25)18(24)20-9-6-10-22-11-13-23(14-12-22)17-7-4-3-5-8-17/h3-5,7-8,16H,6,9-15H2,1-2H3,(H,20,24)(H,21,25) |

| Standard InChI Key | YSYOQQFUVICVAC-UHFFFAOYSA-N |

| SMILES | CC(C)CNC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |

Introduction

N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazines are widely studied for their pharmacological properties, including their potential as central nervous system (CNS) modulators, antihypertensive agents, and anticonvulsants. The structure of this compound suggests it could exhibit similar bioactivities due to its functional groups and molecular framework.

Synthesis

The synthesis of N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves:

-

Amidation Reaction: Reacting oxalyl chloride with an appropriate amine precursor.

-

Substitution at the Piperazine Ring: Introducing the phenyl group via alkylation or reductive amination.

-

Final Coupling: Combining the isobutylamine with the intermediate product.

Characterization Techniques

Characterization is performed using:

-

Nuclear Magnetic Resonance (NMR): To confirm proton and carbon environments.

-

Mass Spectrometry (MS): To determine molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic rings.

CNS Activity

Piperazine derivatives are well-known for their activity on CNS receptors, particularly serotonin (5-HT) and dopamine receptors. The phenyl group on the piperazine ring often enhances receptor affinity, suggesting this compound may act as a potential CNS modulator.

Antihypertensive Potential

Compounds with structural similarity, such as substituted piperazines, have been investigated for antihypertensive activity due to their ability to interact with adrenergic receptors .

Potential Uses

This compound can be explored for:

-

Treatment of CNS disorders such as anxiety or depression.

-

Development of anticonvulsant drugs for epilepsy.

-

Antihypertensive therapies targeting adrenergic pathways.

Challenges

Key challenges include:

-

Limited water solubility, which may affect bioavailability.

-

Potential off-target effects due to high receptor affinity of piperazine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume